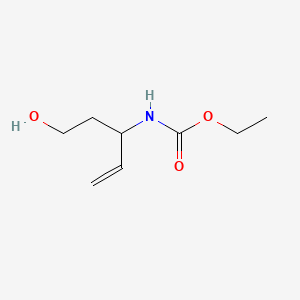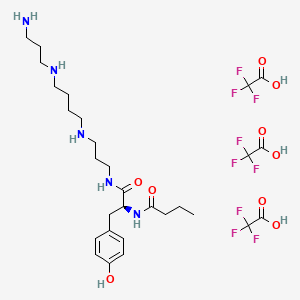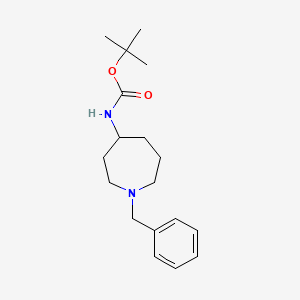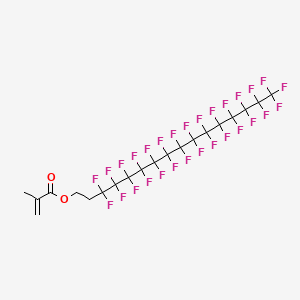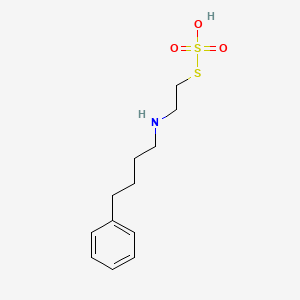
Iron(II)bromidehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(II) bromide hydrate, also known as ferrous bromide hydrate, is an inorganic compound with the chemical formula FeBr₂·xH₂O. It typically appears as a greenish-black crystalline solid and is highly soluble in water and some organic solvents. This compound is known for its paramagnetic properties and is used as a precursor to other iron compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(II) bromide hydrate can be synthesized in the laboratory by reacting iron powder with concentrated hydrobromic acid in methanol. The reaction produces a methanol solvate, which is then heated in a vacuum to yield pure Iron(II) bromide . Another method involves the reduction of ferric bromide (FeBr₃) using toluene or xylene as reducing agents under reflux conditions .
Industrial Production Methods
In industrial settings, Iron(II) bromide hydrate is often produced by dissolving iron powder or iron(II) salts in water and adding bromine. The solution is then filtered and crystallized to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
Iron(II) bromide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to Iron(III) bromide (FeBr₃) in the presence of bromine.
Reduction: It can be reduced from Iron(III) bromide using reducing agents like toluene or xylene.
Substitution: It reacts with tetraethylammonium bromide to form tetraethylammonium iron(II) bromide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, bromine, and organic solvents like methanol, toluene, and xylene. The reactions typically occur under reflux conditions or in a vacuum .
Major Products
The major products formed from these reactions include Iron(III) bromide, tetraethylammonium iron(II) bromide, and various iron complexes .
Scientific Research Applications
Iron(II) bromide hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Iron(II) bromide hydrate exerts its effects involves its ability to act as a source of iron(II) ions. These ions can participate in redox reactions, coordinate with ligands, and form complexes with various organic and inorganic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Iron(II) bromide hydrate can be compared with other similar compounds, such as:
Iron(II) chloride (FeCl₂): Similar in structure and reactivity, but with chloride ions instead of bromide.
Iron(II) iodide (FeI₂): Similar in structure but with iodide ions, which can lead to different reactivity and applications.
Manganese(II) bromide (MnBr₂): Similar in structure but with manganese instead of iron, leading to different magnetic and catalytic properties.
Iron(II) bromide hydrate is unique due to its specific reactivity with bromide ions and its paramagnetic properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
20049-67-6 |
|---|---|
Molecular Formula |
Br2FeH2O |
Molecular Weight |
233.67 g/mol |
IUPAC Name |
dibromoiron;hydrate |
InChI |
InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 |
InChI Key |
JOFNEGXELTXFTH-UHFFFAOYSA-L |
Canonical SMILES |
O.[Fe](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)

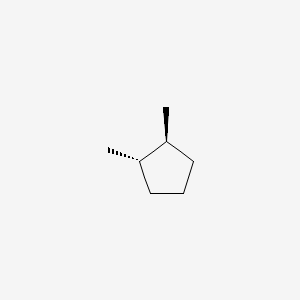
![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)

![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
